molecular formula C25H16BrN5O2 B11265392 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11265392
M. Wt: 498.3 g/mol
InChI Key: NROSWLITYJJIIA-UHFFFAOYSA-N
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Description

5-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a naphthalen-1-yl group at position 2 and a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the naphthalene group enhances lipophilicity and π-π stacking interactions .

Properties

Molecular Formula

C25H16BrN5O2

Molecular Weight

498.3 g/mol

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2

InChI Key

NROSWLITYJJIIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the 4-bromophenyl group. Subsequent steps involve the formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the attachment of the naphthalen-1-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole and pyrazole derivatives in cancer treatment. The unique structural features of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one enable it to interact with biological targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation
A study evaluating various pyrazole derivatives showed that compounds similar to this one exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives were tested against colorectal carcinoma cells, demonstrating significant antiproliferative activity . This suggests that the compound may possess similar anticancer properties.

Antioxidant Properties

The compound's structure also suggests potential antioxidant activity. Antioxidants are crucial in combating oxidative stress-related diseases.

Case Study: Antioxidant Activity Testing
Research has indicated that pyrazole derivatives can act as effective radical scavengers. In vitro assays measuring DPPH radical scavenging showed promising results for several derivatives . This indicates that this compound may also exhibit significant antioxidant capabilities.

Drug Discovery

The compound's unique heterocyclic structure makes it a candidate for drug development. The oxadiazole ring is known for its bioisosteric properties, enhancing the pharmacokinetic profiles of drugs.

Insights from Recent Research
A review on novel oxadiazole derivatives noted their increasing importance in drug discovery due to their ability to modulate biological pathways effectively . The incorporation of naphthalene and pyrazole further enhances the potential for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Positional Isomerism of Bromophenyl Substituents
  • Target Compound : Contains a 4-bromophenyl group on the 1,2,4-oxadiazole ring.
  • Analog from : Features a 3-bromophenyl substituent on the oxadiazole (5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-one).
Other Oxadiazole Modifications
  • : Describes a compound with a 3-methyl-1,2,4-oxadiazole linked to a piperazine ring.
    • Comparison : Replacement of bromophenyl with methyl reduces electronegativity but increases metabolic stability, highlighting the trade-off between bulk and pharmacokinetics .

Core Heterocycle Variations

Pyrazolo[1,5-a]Pyrazin-4-one vs. Pyrazolo[1,5-c]Benzoxazine
  • and : Derivatives like 5-(3-bromophenyl)-2-(naphthalen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine incorporate a fused benzoxazine ring. Key Difference: The benzoxazine core introduces additional oxygen and nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the pyrazinone core .
Pyrazolo[1,5-a]Pyrimidinones
  • : Compounds such as 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one replace the pyrazinone with a pyrimidinone. Impact: The pyrimidinone core offers a larger planar surface for intercalation but may reduce solubility due to increased hydrogen-bond donor/acceptor count .

Substituent Effects on Naphthalene and Aromatic Groups

  • Target Compound : Naphthalen-1-yl at position 2.
  • : Features 2-(4-methoxyphenyl) instead of naphthalene.
    • Comparison : Methoxyphenyl provides electron-donating effects, improving solubility but diminishing π-π interactions compared to naphthalene .
Oxadiazole Formation
  • Target Compound : Likely synthesized via cyclization of amidoximes or via multicomponent reactions, as seen in for analogous oxadiazoles .
  • : Uses Suzuki coupling for introducing aryl groups to oxadiazoles, suggesting alternative routes for derivatization .
Pyrazole Core Assembly

Pharmacological Potential (Limited Data)

  • : A fluorinated pyrazole showed comparable binding affinity to ERα as 4-OHT, suggesting that bromophenyl and naphthalene groups in the target compound may similarly target steroid receptors .
  • : Pyrazolo[1,5-a]pyrimidinones with bromophenyl groups are explored for kinase inhibition, implying possible kinase-targeting applications for the target compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Oxadiazole Substituent Aromatic Group (Position 2) Molecular Weight (g/mol) Key Feature(s)
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Bromophenyl Naphthalen-1-yl ~493.3 (estimated) High lipophilicity, π-π stacking
Analog () Pyrazolo[1,5-a]pyrazin-4-one 3-Bromophenyl Naphthalen-1-yl ~493.3 Altered dipole, steric effects
Pyrazolo[1,5-c]benzoxazine 4-Bromophenyl 4-Methoxyphenyl ~529.2 Enhanced solubility, H-bonding
(MK73) Pyrazolo[1,5-a]pyrimidin-7-one 4-Bromophenyl 3,5-Bis(trifluoromethyl)phenyl ~523.2 Electron-withdrawing CF₃ groups

Biological Activity

The compound 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Structure

The compound features a pyrazolo[1,5-a]pyrazin core with a 1,2,4-oxadiazole and bromophenyl moiety. The presence of these functional groups contributes to its diverse biological activity.

Synthesis

Synthesis typically involves multi-step reactions including:

  • Formation of the oxadiazole ring.
  • Incorporation of the bromophenyl group through methods such as Suzuki–Miyaura coupling.

These synthetic routes are optimized for yield and purity in industrial applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties . For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity .

Anticancer Properties

The compound has shown promise in anticancer research:

  • Mechanisms of Action : It targets various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • In Vitro Studies : Compounds with similar structures have been reported to exhibit cytotoxic effects against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Other Biological Activities

  • Anti-inflammatory : The oxadiazole derivatives have demonstrated anti-inflammatory effects in various models.
  • Antiviral and Antifungal : Some derivatives have shown activity against viral and fungal pathogens.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating their activity.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in pathogenicity and cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole ring significantly enhanced antibacterial activity, with some compounds exhibiting bactericidal effects at low concentrations .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. The study revealed that compounds similar to the target molecule effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through HDAC inhibition .

Data Summary

Biological ActivityCompound TypeMIC/IC50 ValuesReferences
AntimicrobialOxadiazole Derivatives0.22 - 0.25 μg/mL
AnticancerPyrazolo DerivativesIC50 ~ 92.4 μM against various cancer cell lines
Anti-inflammatoryVarious DerivativesNot specified

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